molecular formula C18H10F6N2O3S B2943534 6-(phenylsulfonyl)-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone CAS No. 866131-11-5

6-(phenylsulfonyl)-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone

Cat. No. B2943534
CAS RN: 866131-11-5
M. Wt: 448.34
InChI Key: ISOPRCHRYAIGML-UHFFFAOYSA-N
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Description

The compound “6-(phenylsulfonyl)-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone” is a complex organic molecule that contains several functional groups, including a phenylsulfonyl group, two trifluoromethyl groups, and a pyridazinone ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridazinone ring and the introduction of the phenylsulfonyl and trifluoromethyl groups . The trifluoromethyl groups could potentially be introduced through a process known as trifluoromethylation .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The trifluoromethyl groups would likely add a significant amount of electron-withdrawing character to the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl groups, which are known to be quite reactive . The phenylsulfonyl group could also potentially participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl and phenylsulfonyl groups. For example, the trifluoromethyl groups would likely make the compound more lipophilic, which could influence its solubility and reactivity .

Scientific Research Applications

Herbicidal Applications One study detailed the modes of action of pyridazinone herbicides, including compounds similar to the one . These herbicides were found to inhibit photosynthesis and the Hill reaction in barley, accounting for their phytotoxicity. Further modifications to the pyridazinone structure resulted in compounds with additional biological properties, such as resistance to metabolic detoxification in plants and interference with chloroplast development, enhancing their herbicidal efficacy (Hilton et al., 1969).

Solubility and Thermodynamics Another study focused on the solubility and thermodynamics of pyridazinone derivatives, specifically targeting their applications in treating cardiovascular diseases. The investigation revealed issues with poor aqueous solubility and toxicity, providing insights into the solubility behavior of these compounds in various solvents and their thermodynamic properties (Imran et al., 2017).

Synthetic Methodology Research on efficient synthesis methods for pyridazinone derivatives, including 4-mercapto-6-phenylpyridazin-3(2H)-ones, has been conducted. These methods facilitate the development of pharmaceuticals and pesticides, leveraging the biological activity of functionalized pyridazinones. The study underscores the versatility of pyridazinones in synthesizing compounds with potential as prodrugs and for various therapeutic applications (Tsolomiti et al., 2007).

Pharmacological Insights Research into the platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones showcases their potential as antiplatelet agents. This study emphasizes the impact of substituents on the pyridazinone system, affecting both the activity and mechanism of action, underscoring the pharmacological relevance of these compounds (Sotelo et al., 2002).

properties

IUPAC Name

6-(benzenesulfonyl)-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F6N2O3S/c19-17(20,21)11-5-4-6-12(9-11)26-15(27)10-14(18(22,23)24)16(25-26)30(28,29)13-7-2-1-3-8-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOPRCHRYAIGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NN(C(=O)C=C2C(F)(F)F)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(phenylsulfonyl)-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone

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